4-Chloro-2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine 4-Chloro-2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine
Brand Name: Vulcanchem
CAS No.: 87359-56-6
VCID: VC15901865
InChI: InChI=1S/C14H12ClN3O2/c1-19-8-3-4-9(11(7-8)20-2)14-17-10-5-6-16-13(15)12(10)18-14/h3-7H,1-2H3,(H,17,18)
SMILES:
Molecular Formula: C14H12ClN3O2
Molecular Weight: 289.71 g/mol

4-Chloro-2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine

CAS No.: 87359-56-6

Cat. No.: VC15901865

Molecular Formula: C14H12ClN3O2

Molecular Weight: 289.71 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine - 87359-56-6

Specification

CAS No. 87359-56-6
Molecular Formula C14H12ClN3O2
Molecular Weight 289.71 g/mol
IUPAC Name 4-chloro-2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine
Standard InChI InChI=1S/C14H12ClN3O2/c1-19-8-3-4-9(11(7-8)20-2)14-17-10-5-6-16-13(15)12(10)18-14/h3-7H,1-2H3,(H,17,18)
Standard InChI Key SSQASBLMKALSGB-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1)C2=NC3=C(N2)C=CN=C3Cl)OC

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

4-Chloro-2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine is defined by its IUPAC name 4-chloro-2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine and CAS registry number 87359-56-6 . Its canonical SMILES representation, COC1=CC(=C(C=C1)C2=NC3=C(N2)C=CN=C3Cl)OC, illustrates the methoxy groups at the 2- and 4-positions of the phenyl ring and the chlorine substitution at the 4-position of the imidazopyridine core. The compound’s three-dimensional structure, confirmed via X-ray crystallography in related analogs, suggests planar geometry conducive to π-π stacking interactions with biological targets.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₁₂ClN₃O₂
Molecular Weight289.71 g/mol
CAS Number87359-56-6
IUPAC Name4-chloro-2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine
SMILESCOC1=CC(=C(C=C1)C2=NC3=C(N2)C=CN=C3Cl)OC
InChI KeySSQASBLMKALSGB-UHFFFAOYSA-N

Synthesis and Structural Optimization

Synthetic Routes

The synthesis of 4-Chloro-2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine typically involves condensation reactions between halogenated pyridine derivatives and aryl-substituted imidazole precursors. A common method employs 4-chloropyridine-3-sulfonamide intermediates reacted with 2,4-dimethoxyphenyl grignard reagents under reflux conditions in polar aprotic solvents like dimethylformamide (DMF). For example, one protocol involves:

  • Halogenation: Introducing chlorine at the 4-position of pyridine using phosphorus oxychloride.

  • Cyclization: Coupling the chlorinated pyridine with 2,4-dimethoxyaniline in the presence of a palladium catalyst to form the imidazo[4,5-c]pyridine core.

  • Purification: Isolation via column chromatography yields the final product with >95% purity .

Reaction Optimization

Key variables influencing yield include:

  • Solvent choice: Ethanol and DMF improve solubility of aromatic intermediates.

  • Temperature: Reactions proceed optimally at 80–100°C, balancing kinetics and thermal stability .

  • Catalysts: Palladium(II) acetate enhances coupling efficiency by 20–30% compared to copper-based catalysts.

Physicochemical and Spectroscopic Data

Spectral Characterization

  • IR Spectroscopy: Peaks at 2922 cm⁻¹ (C-H stretching), 1645 cm⁻¹ (C=N stretching), and 1127 cm⁻¹ (C-O-C ether linkage) confirm functional groups.

  • NMR Spectroscopy:

    • ¹H-NMR (DMSO-d₆): δ 3.80 (s, 6H, OCH₃), 7.36 (d, 1H, pyridine-H5), 8.81 (s, 1H, imidazole-H2) .

    • ¹³C-NMR: δ 56.2 (OCH₃), 121.8 (C-Cl), 152.4 (imidazole-C2) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 289.71 [M+H]⁺.

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but dissolves readily in DMSO and dichloromethane. Stability studies indicate decomposition at temperatures >200°C, necessitating storage at −20°C under inert atmospheres .

Future Research Directions

Synthetic Expansion

  • Diversity-Oriented Synthesis: Introduce substituents at N1 (e.g., alkyl, aryl) to modulate pharmacokinetics.

  • Asymmetric Catalysis: Develop enantioselective routes to access chiral imidazopyridines for CNS drug discovery .

Biological Screening

  • In Vitro Assays: Prioritize kinase inhibition (e.g., JAK3, Aurora B) and antimicrobial screens against ESKAPE pathogens .

  • In Vivo Studies: Evaluate oral bioavailability and toxicity in rodent models to identify lead candidates.

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